N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide
Description
N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique cyclobutyl and cyclopropane structures
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-7-9(4-1-5-9)6-10-14(12,13)8-2-3-8/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKUYUNRXMJFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropane intermediates. These intermediates are then functionalized to introduce the hydroxymethyl and sulfonamide groups. Common reagents used in these reactions include cyclobutyl bromide, cyclopropylamine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before being combined in the final reaction step. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutylcarboxylic acid, while reduction of the sulfonamide group can produce cyclopropylamine derivatives.
Scientific Research Applications
N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl and cyclopropane rings provide a rigid framework that can fit into specific binding sites, while the hydroxymethyl and sulfonamide groups can form hydrogen bonds and other interactions with the target molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylamine: Similar in structure but lacks the sulfonamide group.
Cyclopropanesulfonamide: Contains the sulfonamide group but lacks the cyclobutyl and hydroxymethyl groups.
Hydroxymethylcyclobutane: Contains the hydroxymethyl and cyclobutyl groups but lacks the sulfonamide group.
Uniqueness
N-[[1-(hydroxymethyl)cyclobutyl]methyl]cyclopropanesulfonamide is unique due to its combination of cyclobutyl, cyclopropane, hydroxymethyl, and sulfonamide groups. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
